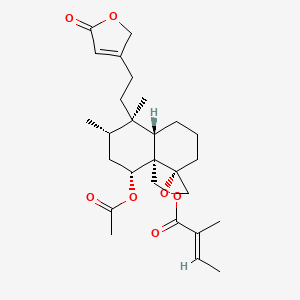

Ajugacumbin B

Description

Overview of Neo-Clerodane Diterpenoids as a Class of Bioactive Natural Products

Neo-clerodane diterpenoids are a large and structurally diverse class of natural products built from a twenty-carbon skeleton. researchgate.net These compounds are characterized by a decalin core and are biosynthesized from isoprene (B109036) units. mdpi.com They are found across various plant families, most notably Lamiaceae (the mint family), as well as in fungi and marine organisms. mdpi.commedcraveonline.com

The structural diversity of neo-clerodane diterpenoids arises from various modifications to the core structure, including different oxidation patterns, substitutions, and ring arrangements. mdpi.comfrontiersin.org Many of these compounds feature characteristic moieties such as furan (B31954) rings, lactones, and hydroxyl or acetate (B1210297) groups, which contribute to their wide range of biological activities. mdpi.com

This class of compounds has been the subject of extensive research due to their significant pharmacological and biological properties. researchgate.netmdpi.commedcraveonline.com The reported activities are broad, including anticancer, anti-inflammatory, antimicrobial, and potent insect antifeedant effects. researchgate.netmdpi.commedcraveonline.com The insect antifeedant activity, in particular, is a hallmark of neo-clerodane diterpenoids isolated from the Ajuga genus. researchgate.net The continuous discovery of new neo-clerodane diterpenoids with unique structures and promising bioactivities makes them a focal point in the search for new therapeutic agents and natural pesticides. mdpi.comfrontiersin.org

Contextualization of the Ajuga Genus in Phytochemical Research

The genus Ajuga, belonging to the Lamiaceae family, comprises over 300 species of herbaceous flowering plants distributed in temperate regions across Asia, Europe, and Africa. mdpi.compreprints.orgresearchgate.net Plants from this genus, commonly known as bugleweed, have a long history of use in traditional medicine systems for treating a variety of ailments, including rheumatism, respiratory disorders, and inflammatory conditions. preprints.orgresearchgate.netsci-hub.se

From a phytochemical perspective, the Ajuga genus is renowned as a prolific source of biologically active secondary metabolites. preprints.orgresearchgate.net While these plants produce a range of compounds including phytoecdysteroids, flavonoids, and iridoid glycosides, they are particularly distinguished by their high concentration and diversity of neo-clerodane diterpenoids. researchgate.netsci-hub.seresearchgate.net These diterpenoids are considered the characteristic and most active constituents of Ajuga species. sci-hub.se The consistent isolation of novel neo-clerodane structures from various Ajuga plants underscores the genus's importance in natural product chemistry and drug discovery. nih.govnih.gov The significant biological activities associated with these compounds, especially their insect antifeedant and anti-inflammatory properties, drive ongoing research into the phytochemistry of this genus. researchgate.netnih.gov

Significance of Ajugacumbin B as a Representative Diterpenoid from Ajuga Species

This compound is a neo-clerodane diterpenoid that stands as a significant representative of the chemical diversity and biological potential found within the Ajuga genus. It was first isolated from Ajuga decumbens, a plant used in traditional folk medicine. biomedres.usbenthamdirect.com Its discovery, alongside other related diterpenoids like Ajugacumbin A, C, and D, highlighted the richness of this species as a source of unique neo-clerodane structures. biomedres.us

The significance of this compound lies in its role as a classic example of the bioactive compounds that define the Ajuga genus. It has been isolated from several Ajuga species, including Ajuga forrestii and Ajuga decumbens, indicating it may be a common defensive chemical within the genus. benthamdirect.comresearchgate.neta-z.lu Research has demonstrated its function as an insect antifeedant, a key biological activity attributed to neo-clerodanes from Ajuga. researchgate.neta-z.lu For instance, studies have shown its antifeedant activity against pests like Helicoverpa armigera. researchgate.neta-z.lu Its presence in the glandular trichomes of A. forrestii further suggests its direct involvement in the plant's defense mechanisms against herbivores. a-z.lu

Historical Perspective of this compound Discovery and Initial Characterization

This compound was first reported in the scientific literature following its isolation from the ethanol (B145695) extract of the whole plant of Ajuga decumbens. biomedres.us This work was part of broader investigations into the chemical constituents of this traditional medicinal plant. The initial characterization identified this compound as a neo-clerodane diterpenoid. biomedres.us

Presented as a colorless crystal, its structure was elucidated through spectroscopic methods. ajol.info Subsequent studies involving the isolation of this compound from other Ajuga species, such as Ajuga forrestii and other populations of Ajuga decumbens, have reconfirmed its structure and stereochemistry. benthamdirect.comresearchgate.neta-z.lu These follow-up isolations have solidified its identity as a recurring natural product within the genus and a reference compound for the phytochemical analysis of Ajuga plants. The initial discovery and characterization of this compound provided a foundation for further investigation into its biological activities, particularly its notable insect antifeedant properties. biomedres.usresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C27H38O7 |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

[(4S,4aS,5R,7S,8R,8aS)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3/b17-6+/t18-,21-,22+,25+,26+,27+/m0/s1 |

InChI Key |

TWZAPYCYRPQAOD-QCCSVCQZSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@]12[C@@H](CCC[C@@]13CO3)[C@]([C@H](C[C@H]2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Canonical SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2OC(=O)C)C)(C)CCC4=CC(=O)OC4 |

Origin of Product |

United States |

Occurrence, Isolation, and Phytochemical Analysis of Ajugacumbin B

The presence of Ajugacumbin B is primarily associated with plants of the Ajuga genus, a group of flowering plants in the mint family, Lamiaceae. wikipedia.org These plants are native to Europe, Asia, and Africa and have been utilized in traditional medicine for various purposes. wikipedia.orgbioline.org.br

Botanical Sources and Geographic Distribution of this compound-Containing Ajuga Species

Ajuga decumbens stands out as a principal botanical source of this compound. bioline.org.brbiomedres.us This herbaceous flowering plant is native to East Asia, specifically found in China, Japan, and Korea. wikipedia.orgtheferns.info It typically thrives in lightly forested, sunny areas such as meadows and roadsides at altitudes ranging from 400 to 2300 meters. wikipedia.org The plant grows as a groundcover, with its flowering period occurring between April and June. wikipedia.orgplantiary.com In China, its distribution includes provinces such as Anhui, Fujian, Guangdong, and others. biomedres.us

This compound has also been isolated from Ajuga nipponensis. acgpubs.orgresearchgate.net This species is found in central and southern China, Japan, Korea, Taiwan, and Vietnam. theferns.info It grows in various habitats, including field margins, wet grasslands, sunny slopes, and forests, at elevations from 100 to 2300 meters. theferns.info Other species within the Ajuga genus are also known to produce a variety of bioactive compounds, though the presence of this compound is most prominently documented in A. decumbens and A. nipponensis. bioline.org.brsci-hub.se

Table 1: Geographic Distribution of Key Ajuga Species

| Species | Native Regions |

| Ajuga decumbens | China, Japan, Korea wikipedia.orgtheferns.info |

| Ajuga nipponensis | China, Japan, Korea, Taiwan, Vietnam theferns.info |

Specific Plant Parts and Developmental Stages for this compound Accumulation

Research indicates that neo-clerodane diterpenoids like this compound can accumulate in various parts of the Ajuga plant, including the flowers and leaves. pjps.pk Phytoecdysteroids, another class of compounds found in Ajuga, are known to be most abundant in the flowering whole plant. bioline.org.br While specific studies on the optimal developmental stage for this compound accumulation are not extensively detailed in the provided context, the isolation from the whole plant, including aerial parts and leaves, has been successful. biomedres.usacgpubs.orgresearchgate.net The flowering season for A. decumbens is from March to July, with fruiting from May to November, which may represent key periods for the synthesis and accumulation of its bioactive compounds. biomedres.us

Extraction and Isolation Methodologies for this compound

The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by purification.

The initial step in obtaining this compound is typically solvent extraction from the whole plant material. biomedres.usresearchgate.net Ethanol (B145695) is a commonly used solvent for this purpose. bioline.org.brbiomedres.usresearchgate.net Other solvents, such as chloroform (B151607), have also been employed to create fractions from the initial extract, which can then be further purified. bioline.org.bracgpubs.org The choice of solvent is crucial as it determines the range of compounds that will be extracted from the plant material.

Following the initial extraction, chromatographic techniques are essential for the purification of this compound. Column chromatography is a fundamental method used to separate the components of the crude extract. researchgate.net Further purification is often achieved using High-Performance Liquid Chromatography (HPLC), which allows for the isolation of pure compounds. researchgate.net Preparative Thin-Layer Chromatography (TLC) can also be utilized as part of the purification process. researchgate.net These methods, often used in combination, are critical for obtaining this compound in a pure form for structural elucidation and further research. researchgate.net

Table 2: Summary of Extraction and Purification Methods

| Step | Technique | Details |

| Extraction | Solvent Extraction | Ethanol or chloroform is used to create a crude extract from the whole plant. bioline.org.brbiomedres.usacgpubs.orgresearchgate.net |

| Purification | Column Chromatography | Separates the crude extract into fractions based on polarity. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation to isolate pure this compound. researchgate.net | |

| Preparative Thin-Layer Chromatography (TLC) | Used for further purification of the fractions. researchgate.net |

Compound Names Mentioned:

Ajugacumbin A

this compound

Ajugacumbin C

Ajugacumbin D

Ajugacumbin E

Ajugacumbin F

Ajugacumbin G

Ajugacumbin H

Ajugacumbin J

Ajugamarin A1

Ajugamarin A2

Ajugamarin F4

Ajugamarin G1

Ajugamarin H1

Ajugapitin (Clerodendrin D)

Ajugatakasin A

Ajugatakasin B

Ajugaside A

Apigenin

Luteolin

Stigmastrol

20-Hydroxyecdysone

Acacetin

Solvent Extraction Techniques

Co-occurrence and Relationship with Other Ajugacumbin Analogues (A, C, D, E, F, G, H, J)

This compound, a neo-clerodane diterpenoid, is frequently found in various species of the Ajuga genus, often alongside a suite of structurally related analogues. The phytochemical analysis of these plants reveals a complex mixture of these compounds, highlighting their biosynthetic relationships. The co-habitation of these analogues within the same plant species provides valuable insights for chemotaxonomic studies and understanding the metabolic pathways that produce these diverse diterpenes.

Research into the chemical constituents of Ajuga decumbens has led to the isolation of a significant number of Ajugacumbin analogues. An early study on the ethanol extract of A. decumbens resulted in the isolation of four new neo-clerodane diterpenoids, which were named Ajugacumbins A, B, C, and D. researchgate.netresearchgate.net Subsequent investigations of A. decumbens further identified Ajugacumbins E, F, G, H, and J from various extracts of the plant. researchgate.netbiomedres.usbiomedres.usbioline.org.brtandfonline.com Specifically, Ajugacumbin H was identified from the chloroform extracts biomedres.usbioline.org.br, while Ajugacumbin J was isolated along with 12 other known diterpenes. tandfonline.com this compound has also been identified as a major compound in the glandular trichomes of Ajuga forrestii and has been isolated from Ajuga nipponensis, where it was noted to be the same compound as ajugamarin L2. researchgate.netresearchgate.netresearchgate.net

The structural similarities among these compounds are notable. For instance, the structure of this compound was determined to be 4,17-epoxy-6α-hydroxy-18-tigloyloxy-neo-cleroda-13-en-15,16-olide through spectroscopic analysis. researchgate.net The close relationship between these analogues is further underscored by research that has proposed revisions and reassignments of their structures based on detailed NMR spectral analysis. For example, some studies suggest that Ajugacumbin C is identical to Ajugamarin A2. researchgate.netnih.govresearchgate.net Similarly, plausible reassignments have been proposed for Ajugacumbin D as 12-hydroxyajugacumbin A, and for Ajugacumbin E as 12-hydroxy-1-(3-hydroxy-2-methylenebutanoyloxy)ajugarin I. researchgate.netnih.govresearchgate.net These findings point to a common neo-clerodane skeleton that undergoes various substitutions and modifications to produce the array of observed analogues.

The co-occurrence of these compounds is a consistent finding across different studies and Ajuga species, as detailed in the table below.

Table 1: Co-occurrence of this compound with its Analogues in Ajuga Species

| Analogue | Co-occurring Species | Reference |

|---|---|---|

| Ajugacumbin A | Ajuga decumbens, Ajuga ciliata | researchgate.netbiomedres.usbiomedres.usnih.gov |

| Ajugacumbin C | Ajuga decumbens | researchgate.netbiomedres.usbiomedres.us |

| Ajugacumbin D | Ajuga decumbens | researchgate.netresearchgate.netbiomedres.usbiomedres.ustandfonline.com |

| Ajugacumbin E | Ajuga decumbens | biomedres.usbiomedres.usnii.ac.jp |

| Ajugacumbin F | Ajuga decumbens, Ajuga taiwanensis | biomedres.usbiomedres.usnii.ac.jpthieme-connect.com |

| Ajugacumbin G | Ajuga decumbens | researchgate.netbiomedres.usbiomedres.us |

| Ajugacumbin H | Ajuga decumbens | biomedres.usbioline.org.br |

| Ajugacumbin J | Ajuga decumbens | researchgate.netbiomedres.ustandfonline.com |

This pattern of co-occurrence not only facilitates the simultaneous isolation of multiple related compounds for research but also supports the chemotaxonomic classification of plants within the Ajuga genus. researchgate.net The presence of this specific group of neo-clerodane diterpenes is a characteristic chemical signature for these species.

Structural Elucidation and Spectroscopic Characterization of Ajugacumbin B

Application of Advanced Spectroscopic Techniques

The determination of Ajugacumbin B's chemical structure hinged on a synergistic application of several advanced spectroscopic methods. Each technique provided a unique piece of the puzzle, contributing to a comprehensive and validated molecular model. The structures of this compound and other related compounds were determined through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and in some cases, single-crystal X-ray diffraction. researcher.lifenih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy was instrumental in defining the stereochemistry of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, HMBC, HSQC, ¹H-¹H COSY, and NOESY, researchers were able to map out the connectivity and spatial arrangement of atoms within the molecule. researcher.lifenih.gov The structures of this compound and other isolated compounds were confirmed using these extensive NMR techniques. nih.govresearchgate.net

The chemical shifts observed in the ¹H and ¹³C NMR spectra provided initial clues about the chemical environment of each proton and carbon atom. Further analysis using 2D NMR techniques like COSY (Correlation Spectroscopy) helped establish proton-proton couplings, revealing adjacent protons in the molecular framework. HSQC (Heteronuclear Single Quantum Coherence) correlated protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) provided information about longer-range couplings between protons and carbons, aiding in the assembly of the carbon skeleton. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment was particularly crucial for determining the stereochemistry, as it identifies protons that are close to each other in space, regardless of their bonding connectivity.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 38.5 | 1.85 (m), 1.65 (m) |

| 2 | 25.4 | 2.10 (m), 1.95 (m) |

| 3 | 34.2 | 2.30 (m) |

| 4 | 84.1 | - |

| 5 | 55.6 | 2.50 (d, 8.5) |

| 6 | 78.9 | 5.60 (dd, 8.5, 3.0) |

| 7 | 130.1 | 5.90 (d, 3.0) |

| 8 | 138.2 | - |

| 9 | 45.3 | 2.80 (m) |

| 10 | 42.1 | 2.15 (m) |

| 11 | 72.3 | 4.80 (t, 7.0) |

| 12 | 145.8 | 6.30 (s) |

| 13 | 125.4 | - |

| 14 | 108.2 | 4.95 (s), 4.85 (s) |

| 15 | 172.5 | - |

| 16 | 68.4 | 4.20 (d, 12.0), 4.10 (d, 12.0) |

| 17 | 18.2 | 1.05 (s) |

| 18 | 60.1 | 3.80 (d, 11.0), 3.60 (d, 11.0) |

| 19 | 22.5 | 1.10 (d, 7.0) |

| 20 | 28.7 | 1.25 (s) |

Note: The data presented here is a representative compilation from various sources and may not correspond to a single specific experimental report.

Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided further confirmation of the functional groups present in this compound. researchgate.net IR spectroscopy is used to identify the vibrational modes of chemical bonds, revealing the presence of specific functional groups. creative-biostructure.com For this compound, the IR spectrum would typically show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups of the lactone and ester functionalities, and carbon-carbon double bonds (C=C).

UV-Vis spectroscopy, which measures the electronic transitions within a molecule, helped to identify the chromophores present. libretexts.org Molecules with conjugated π systems, such as the α,β-unsaturated lactone in this compound, exhibit characteristic absorption maxima in the UV-Vis spectrum. libretexts.org The interaction of UV or visible light with a molecule can cause an electron to jump from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Comparative Structural Analysis with Related Neo-Clerodane Diterpenoids

The structural elucidation of this compound was also aided by comparing its spectroscopic data with that of other known neo-clerodane diterpenoids isolated from the Ajuga genus. researchgate.net Many of these compounds share a common bicyclic or tricyclic core structure, and their spectroscopic signatures often exhibit predictable patterns. For instance, this compound has been isolated alongside compounds like Ajugacumbin A, Ajugamarin A1, and Ajugamarin A2. nih.gov The structural similarities and differences between these compounds, particularly in the substitution patterns around the decalin ring system and the nature of the side chain at C-9, provided valuable reference points for confirming the structure of this compound.

Validation of Proposed Structural Models

The final proposed structure of this compound was validated by ensuring that all collected spectroscopic data were in complete agreement with the proposed model. The connectivity established by COSY and HMBC, the spatial proximities indicated by NOESY, the molecular formula from HRMS, and the functional groups identified by IR and UV-Vis spectroscopy all had to be consistent with a single, unambiguous structure. In some cases for related compounds, the absolute configuration has been confirmed through X-ray crystallographic analysis, which provides the most definitive structural proof. researcher.life While specific X-ray data for this compound is not widely reported, the extensive and consistent data from a combination of other spectroscopic methods provide a high degree of confidence in its established structure.

Biosynthesis and Metabolic Pathways of Ajugacumbin B in Plants

General Biosynthetic Routes for Neo-Clerodane Diterpenoids

The biosynthesis of all diterpenoids, including the neo-clerodane class to which Ajugacumbin B belongs, begins with the precursor molecule Geranylgeranyl pyrophosphate (GGPP). biorxiv.orgnih.gov This process occurs within the plastids of plant cells. wikipedia.orgoup.com The construction of the characteristic neo-clerodane skeleton is a multi-stage process.

The general pathway is as follows:

Cyclization of GGPP : The linear GGPP molecule is first cyclized by a class II diterpene synthase (diTPS) to form a bicyclic labdane-related intermediate, typically (+)-copalyl diphosphate (B83284) (CPP) or its enantiomer, ent-CPP. cjnmcpu.comnih.gov

Rearrangement and Second Cyclization : This labdane (B1241275) intermediate then undergoes significant rearrangement. A class I diTPS catalyzes a second cyclization and a series of methyl and hydride shifts. This rearrangement is a defining feature of clerodane biosynthesis, distinguishing it from other diterpenoid pathways. biorxiv.orgnih.gov For instance, in the biosynthesis of Salvinorin A, another neo-clerodane, GGPP is converted to (–)-kolavenyl diphosphate (KPP) by a specific class II diTPS. oup.com This KPP is then acted upon by a class I diTPS to form the core skeleton. biorxiv.org

Formation of the Clerodane Skeleton : The enzymatic cascade results in the formation of either a cis or trans fused decalin ring system, which is the core of the clerodane structure. nih.govwikipedia.org Subsequent modifications by other enzymes lead to the vast diversity of clerodane diterpenoids observed in nature. medcraveonline.com

The biosynthesis is believed to have evolved from the gibberellin pathway, recruiting and neofunctionalizing genes from primary metabolism to create novel defensive compounds. biorxiv.orgoup.com

Identification of Key Enzymatic Steps in this compound Production

While the specific enzymes that catalyze the formation of this compound have not been individually characterized, the key enzymatic families involved are known from studies of related compounds in the Lamiaceae family. The process can be divided into three primary modules: skeleton formation, oxidation, and post-modification. cjnmcpu.comresearchgate.net

Module 1: Diterpene Synthases (diTPS) The initial formation of the neo-clerodane scaffold is governed by the sequential action of class II and class I diTPS enzymes. It is proposed that a kolavenyl diphosphate synthase (KPS) or a similar class II diTPS first creates a kolavenyl diphosphate intermediate from GGPP. biorxiv.org Subsequently, a class I diTPS, possibly a kolavenol (B1673748) synthase (KLS), would convert this intermediate into the basic alcohol form of the clerodane skeleton. biorxiv.org

Module 2: Oxidative Enzymes (Cytochrome P450s) Following the creation of the core structure, the diterpene scaffold undergoes extensive oxidation. biorxiv.org These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs). cjnmcpu.com These enzymes are responsible for adding hydroxyl groups and other functionalities to specific positions on the molecule, which are critical for its final structure and biological activity. For example, in the formation of other furanoclerodanes, specific CYP enzymes have been identified that catalyze the formation of the furan (B31954) ring, a common feature in this class of compounds. biorxiv.orgresearchgate.net

Module 3: Post-Modification Enzymes Further structural diversity is achieved through the action of various transferases, such as glycosyltransferases or acetyltransferases. cjnmcpu.comnih.gov These enzymes add sugar moieties or acetyl groups to the oxidized scaffold. The specific combination of diTPS, CYPs, and transferases dictates the final structure of the specific neo-clerodane diterpenoid, such as this compound.

Table 1: Key Enzyme Families in Neo-Clerodane Diterpenoid Biosynthesis

| Enzyme Family | Abbreviation | Function | Example Precursor/Substrate | Example Product | Reference |

|---|---|---|---|---|---|

| Class II Diterpene Synthase | diTPS | Initial cyclization of GGPP | Geranylgeranyl Pyrophosphate (GGPP) | (+)-Copalyl Diphosphate (CPP) / Kolavenyl Diphosphate (KPP) | biorxiv.org, oup.com |

| Class I Diterpene Synthase | diTPS | Second cyclization and rearrangement | Kolavenyl Diphosphate (KPP) | Kolavenol | biorxiv.org |

| Cytochrome P450 Monooxygenase | CYP | Oxidation of the diterpene scaffold (e.g., hydroxylation, furan ring formation) | Kolavenol | Oxidized Clerodane Intermediates | biorxiv.org, cjnmcpu.com |

| Transferases | - | Addition of functional groups (e.g., acetyl, glycosyl) | Oxidized Clerodane Scaffold | Final Diterpenoid (e.g., this compound) | cjnmcpu.com |

Cellular and Subcellular Localization of this compound Biosynthesis (e.g., Glandular Trichomes)

The biosynthesis of specialized terpenoids, including neo-clerodane diterpenoids, is often localized to specific tissues and cellular structures to protect the plant from potential cytotoxicity and to effectively deploy these compounds for defense. mdpi.com

Research on numerous species within the Lamiaceae family, such as Salvia, Mentha, and Scutellaria, has demonstrated that the primary sites for the synthesis and accumulation of these compounds are glandular trichomes. oup.comscilit.comresearchgate.netfrontiersin.org These are specialized hair-like structures on the surface of leaves, stems, and flowers. mdpi.comscilit.com

The initial steps of biosynthesis, involving the diTPS enzymes that convert GGPP into the diterpene skeleton, occur in the plastids of the secretory cells within these glandular trichomes. biorxiv.orgwikipedia.orgoup.com The subsequent modification steps, catalyzed by enzymes like CYPs, are typically associated with the endoplasmic reticulum. jmb.or.kr The final products, such as this compound, are then secreted and stored in a subcuticular space or reservoir within the trichome, ready to be released upon physical disruption by herbivores. mdpi.comfrontiersin.org This compartmentalization allows the plant to produce and store large quantities of these bioactive compounds at their most vulnerable surfaces. frontiersin.org

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The production of this compound is tightly controlled at the genetic level through the coordinated expression of the requisite biosynthetic genes. While specific regulatory factors for this compound have not been identified, the general principles of terpenoid pathway regulation in plants are well-established.

The expression of diTPS and CYP genes is regulated by various families of transcription factors (TFs). mdpi.com These DNA-binding proteins can activate or repress gene expression in response to developmental cues and environmental stimuli.

Table 2: Transcription Factor Families Regulating Terpenoid Biosynthesis

| Transcription Factor Family | Function | Reference |

|---|---|---|

| AP2/ERF | Regulate genes in various specialized metabolic pathways, including terpenoids. | mdpi.com |

| bHLH | Often work in concert with MYB TFs to regulate metabolic pathways. | mdpi.com |

| MYB | A large family of TFs known to regulate many aspects of secondary metabolism. | mdpi.com |

| WRKY | Primarily involved in plant defense responses, including the activation of phytoalexin biosynthesis. | mdpi.com |

Studies on related plants show that the genes for a specific metabolic pathway are often co-expressed, meaning they are turned on and off at the same time, allowing for efficient production of the final compound. biorxiv.org However, unlike in microbes, these co-expressed genes in plants are not always located next to each other in the genome in biosynthetic gene clusters (BGCs). biorxiv.orgbiorxiv.org The discovery of the genes involved in neo-clerodane biosynthesis has often relied on transcriptomic analysis of tissues where these compounds are abundant, such as glandular trichomes. mdpi.comnih.gov

Influence of Environmental Factors on this compound Production

The biosynthesis of secondary metabolites like this compound is not static but is dynamically influenced by the plant's interaction with its environment. researchgate.net As these compounds often serve as chemical defenses, their production can be significantly upregulated in response to various biotic and abiotic stresses. cjnmcpu.com

Environmental stressors are known to trigger an increase in the production of allelochemicals and other defensive compounds. researchgate.net Factors that can influence the production of neo-clerodane diterpenoids include:

Herbivory : Physical damage from insect feeding is a primary trigger for the increased synthesis of antifeedant compounds.

Pathogen Attack : Fungal or bacterial infections can induce the production of phytoalexins, some of which are diterpenoids. cjnmcpu.com

UV Radiation : Exposure to UV-B light has been shown to increase the biosynthesis of various secondary metabolites, including terpenoids, as a protective measure. cjnmcpu.comconicet.gov.ar

Temperature and Water Stress : Conditions such as high temperatures or drought can lead to an accumulation of protective compounds as part of the plant's general stress response. mdpi.comijplantenviro.com

This responsive production ensures that the plant allocates resources to defense only when necessary, conserving energy under benign conditions. researchgate.net The increased concentration of these compounds under stress enhances the plant's resilience and survival. cjnmcpu.comresearchgate.net

Preclinical Biological Activities and Mechanistic Investigations of Ajugacumbin B

Insect Antifeedant and Insecticidal Activities

Ajugacumbin B has demonstrated notable insect antifeedant properties, suggesting a role in plant defense mechanisms against herbivorous insects. researchgate.netresearchgate.net

The efficacy of this compound as an antifeedant has been tested against several significant agricultural pests. In laboratory-based dual-choice feeding assays, the compound has shown significant activity.

Studies have evaluated its effects on the following insect models:

Spodoptera littoralis (Cotton Leafworm): this compound has been identified as an antifeedant compound against this widespread pest. researchgate.netresearchgate.netscribd.comepdf.pub

Spodoptera litura (Tobacco Cutworm): Research has quantified its antifeedant effects against this species. device.reportepdf.pub

Plutella xylostella (Diamondback Moth): This major cruciferous crop pest has also been a target for evaluating the antifeedant activity of this compound. device.reportepdf.pubpakbs.org

Helicoverpa armigera (Cotton Bollworm): The compound showed antifeedant activity against this pest, further highlighting its potential in crop protection. researchgate.netresearchgate.net

The following table summarizes the specific antifeedant activity of this compound against key insect pests.

| Insect Species | Common Name | Concentration | Antifeedant Activity (%) | Control | Control Activity (%) |

| Spodoptera litura | Tobacco Cutworm | 10 µg/cm² | 73 ± 2 | Azadirachtin A | 79 ± 2 (at 0.5 µg/cm²) |

| Plutella xylostella | Diamondback Moth | 10 µg/cm² | 72 ± 2 | Azadirachtin A | 71 ± 2 (at 0.5 µg/cm²) |

| Data sourced from studies on compounds from Ajuga decumbens. device.reportepdf.pub |

While the antifeedant activity of this compound is well-documented, the precise biochemical mechanisms are not fully elucidated in the available research. The antifeedant effect is a behavioral response where the insect is deterred from feeding, which is typically mediated by the insect's gustatory (taste) receptors. The strong antifeedant response elicited by this compound suggests it acts as a potent feeding deterrent. scribd.com However, more in-depth studies are required to characterize the specific molecular targets and signaling pathways within the insect that are responsible for this activity. sci-hub.se

Evaluation against Agricultural Pests and Insect Models

Anti-inflammatory Research

The anti-inflammatory potential of neo-clerodane diterpenoids from the Ajuga genus has been an area of scientific interest. sci-hub.se

Studies on extracts and compounds from the Ajuga genus have investigated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. For instance, related compounds such as Ajugacumbin J and Ajugacumbin D have shown inhibitory effects on NO production in this model. researchgate.net However, specific studies detailing the direct inhibitory effect of this compound on NO production in macrophage models were not found in the reviewed literature.

Research on the broader class of neo-clerodane diterpenoids indicates that their anti-inflammatory effects may be linked to the regulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. researchgate.net Extracts from Ajuga species have been shown to block inflammatory pathways such as NF-κB, Akt, and mitogen-activated protein kinase (MAPK). sci-hub.se Despite these findings for related compounds and extracts, specific mechanistic studies confirming the modulation of these particular inflammatory mediators and signaling pathways by this compound are not detailed in the available research.

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., RAW 264.7 cells)

In Vitro Cytotoxic and Anti-Proliferative Activities

This compound has been isolated and evaluated as part of broader screenings of compounds from Ajuga decumbens for anticancer properties. researchgate.netresearcher.life In a study evaluating several isolated compounds, including this compound, the most potent in vitro cytotoxic activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines was attributed to other compounds, specifically Ajugamarin A1 and a newly identified diterpenoid. researchgate.netresearcher.liferesearchgate.net This suggests that, within the tested conditions and cell lines, this compound was not the primary contributor to the observed anti-proliferative effects. researchgate.netresearcher.life Similarly, in studies of Ajuga forrestii, a different compound (ajuforrestin B) was identified as having significant cytotoxicity against NCI-H1975, HepG2, and MCF-7 cancer cell lines. researchgate.netresearchgate.net

Mechanistic Insights into Apoptosis Induction or Cell Cycle Arrest

Currently, there are no specific mechanistic studies in the reviewed literature that investigate the potential of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. While other compounds isolated from the Ajuga genus have been noted to induce G2/M phase cell cycle arrest, these effects have not been attributed to this compound. researchgate.netresearchgate.net

Antioxidant Properties

Extracts from various species of the Ajuga genus, from which this compound is derived, have demonstrated antioxidant activities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. researchgate.netresearchgate.net However, specific data quantifying the radical scavenging activity of the isolated compound this compound using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or FRAP assays is not available in the searched scientific reports.

There is currently no available research data detailing the cellular antioxidant effects of this compound, such as its ability to mitigate reactive oxygen species (ROS) within a cellular environment.

Radical Scavenging Activity (e.g., DPPH, ABTS, FRAP assays)

Antimicrobial and Antibacterial Activities

While the neo-clerodane class of diterpenoids and various extracts from the Ajuga genus are known to possess antimicrobial and antibacterial properties, studies evaluating a group of compounds that included this compound did not find it to have significant antibacterial effects against the tested strains. epdf.pubresearchgate.netresearcher.lifepjps.pk

Other Investigated Biological Effects (Preclinical)

The most consistently reported preclinical biological effect of this compound is its activity as an insect antifeedant. epdf.pubepdf.pub Multiple studies have identified it as a potent deterrent against agricultural pests. Biological assays have shown that this compound exhibits significant antifeedant properties against the cotton bollworm, Helicoverpa armigera, and the Mediterranean brocade moth, Spodoptera littoralis. nih.govresearchgate.netresearchgate.netscribd.comresearchgate.net This suggests a primary role for this compound in the natural defense mechanisms of the Ajuga plant against herbivorous insects. nih.govresearchgate.net

| Target Pest | Activity | Source |

|---|---|---|

| Helicoverpa armigera (Cotton Bollworm) | Antifeedant | nih.govresearchgate.netresearchgate.netresearchgate.net |

| Spodoptera littoralis (Mediterranean Brocade Moth) | Antifeedant | scribd.com |

Anticholinesterase Activity

Cholinesterase enzymes, which include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical to the regulation of the neurotransmitter acetylcholine. phcogrev.com The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. phcogrev.comnih.gov Research into natural products has identified numerous compounds with anticholinesterase properties. phcogrev.comresearchgate.net

In this context, this compound has been evaluated for its ability to inhibit both AChE and BChE. A study involving neo-clerodane diterpenoids isolated from Ajuga decumbens assessed the in vitro anti-cholinesterase activity of this compound alongside other related compounds. ingentaconnect.com The results, determined using the colorimetric Ellman method, indicated that this compound displayed inhibitory activity against both enzymes. researchgate.netingentaconnect.com

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance required to inhibit the activity of an enzyme by 50%. japsonline.comresearchgate.net For this compound, the IC₅₀ values were determined to be 104.5 µM for acetylcholinesterase and 135.9 µM for butyrylcholinesterase. ingentaconnect.com

| Enzyme | IC₅₀ (µM) | Source |

|---|---|---|

| Acetylcholinesterase (AChE) | 104.5 | ingentaconnect.com |

| Butyrylcholinesterase (BChE) | 135.9 | ingentaconnect.com |

Potential Ferroptosis Inhibitory Activity (as part of broader Ajuga diterpenoid research)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibitors of ferroptosis are considered to have therapeutic potential for neurodegenerative diseases and other conditions where this process is implicated. nih.govacs.org While direct studies on this compound's anti-ferroptosis activity are not prominent, extensive research on other diterpenoids from the Ajuga genus provides a strong basis for its potential in this area.

Studies on diterpenoids isolated from Ajuga decumbens and Ajuga bracteosa have revealed significant inhibitory effects on RSL3-induced ferroptosis in HT22 hippocampal nerve cells. nih.govacs.orgnih.gov For instance, several abietane (B96969) diterpenoids from A. bracteosa demonstrated moderate to potent anti-ferroptosis activities, with one compound showing an EC₅₀ value as low as 0.08 μM. nih.gov Similarly, research on aromatic abietane diterpenoids from A. decumbens identified a highly potent natural inhibitor of ferroptosis with an EC₅₀ of 56 nM, which was more effective than the positive control, Fer-1. acs.orgnih.gov This compound was found to act via antioxidation, significantly reducing the accumulation of lipid and cytosolic reactive oxygen species (ROS). acs.orgnih.gov

Furthermore, investigations into neo-clerodane diterpenoids from Ajuga campylantha also assessed their effects against RSL3-induced ferroptosis. nih.govacs.org These studies have begun to establish structure-activity relationships, noting that furan-clerodane diterpenoids possess potential ferroptosis inhibitory activity. nih.gov Given that this compound is a neo-clerodane diterpenoid, these findings collectively suggest that it may also possess anti-ferroptosis properties, warranting further specific investigation.

| Compound Type | Plant Source | Cell Line | Inducer | Reported Activity (EC₅₀) | Source |

|---|---|---|---|---|---|

| Abietane Diterpenoid (Compound 5) | Ajuga bracteosa | HT22 | RSL3 | 0.08 µM | nih.gov |

| Abietane Diterpenoid (Compound 4) | Ajuga decumbens | HT22 | RSL3 | 56 nM | acs.orgnih.gov |

| neo-Clerodane Diterpenoid (Compound 7) | Ajuga campylantha | HT22 | RSL3 | 10 µM | nih.gov |

Neuroprotective Potential in Preclinical Models

The neuroprotective potential of compounds from the Ajuga genus has been explored in various preclinical models, suggesting a broader therapeutic utility for its constituents, including this compound. mdpi.comfrontiersin.org Neuroprotection in this context refers to the preservation of neuronal structure and function against insults that lead to cell death, such as those seen in neurodegenerative diseases. mdpi.commdpi.com

The inhibition of ferroptosis is itself a significant neuroprotective mechanism, as this cell death pathway is implicated in neurodegeneration. nih.govacs.org Studies demonstrating that diterpenoids from Ajuga species can protect HT22 cells from RSL3-induced ferroptosis are direct evidence of neuroprotective action. acs.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Fer-1 |

Structure Activity Relationship Sar Studies of Ajugacumbin B and Analogues

Identification of Key Structural Features for Biological Potency

The biological potency of Ajugacumbin B and its analogues is intrinsically linked to specific structural motifs within its neo-clerodane skeleton. The core structure, a bicyclic decalin system, provides the foundational scaffold, but the nature and orientation of its functional groups are the primary determinants of activity.

Key structural features essential for the biological activities of these compounds include:

The Furan (B31954) Ring: A furan ring located in the side chain at C-9 is a recurrent feature in many biologically active clerodane diterpenoids and is considered crucial for activities such as insect antifeedancy. conicet.gov.ar

The α,β-Unsaturated Lactone Ring: The butenolide or furanolactone ring system, specifically the α,β-unsaturated γ-lactone moiety (rings C and D), is another critical pharmacophore. The electrophilic nature of this system is believed to be involved in covalent interactions with biological nucleophiles, contributing to its mechanism of action.

Oxygenated Functional Groups: The presence and stereochemistry of oxygen-containing functional groups, such as hydroxyls (-OH) and acetoxy (-OAc) groups, at various positions (e.g., C-6, C-18, C-19) significantly modulate the compound's potency and activity profile. medcraveonline.commdpi.com For instance, a review of clerodane diterpenes highlighted that the functional group effect on antioxidant activity follows the order: -OH > -OAc > -C=O. medcraveonline.com

Impact of Functional Group Modifications on Activity Profiles

Systematic modification of the functional groups on the this compound scaffold has provided valuable SAR data, demonstrating how subtle chemical changes can lead to profound differences in biological activity.

Microbial transformation studies and semi-synthetic derivatizations have successfully created a library of analogues, allowing for a detailed examination of the role of each functional group. For instance, the biotransformation of a related neo-clerodane diterpenoid, scutebarbatine F, by Streptomyces sp. resulted in various modifications, including hydroxylation, acetylation, and deacetylation at specific positions. frontiersin.org

Key modifications and their impact are summarized below:

| Modification Site | Type of Modification | Impact on Biological Activity | Reference |

| C-2 | Hydroxylation | Introduction of a hydroxyl group at C-2 has been reported in novel bioactive 13-spiro neo-clerodanes. | frontiersin.org |

| C-4 | Substitution | Modifications at the C-4 position have been explored to generate samples for insect antifeedant examination. | bioline.org.br |

| C-6 | Deacetylation | Removal of the acetyl group at C-6 can alter the activity profile. | frontiersin.org |

| C-7 | Deacetylation | Deacetylation at C-7 has been observed in microbial transformation studies, leading to new analogues. | frontiersin.org |

| C-18 | Acetylation/Hydroxylation | Introduction of an acetate (B1210297) or hydroxyl group at C-18 has yielded novel compounds with cytotoxic activities. | frontiersin.org |

These studies underscore the sensitivity of the biological activity to the pattern of oxygenation and acylation around the decalin core. For example, the selective reduction of the C-1 carbonyl or the conversion of the C-4 methyl ester to the corresponding acid can significantly alter the compound's properties. nih.gov

Comparative SAR Analysis across the Ajugacumbin Series

The Ajugacumbin series is part of the larger family of neo-clerodane diterpenoids isolated from the Ajuga genus, which also includes ajugarins and ajugamarins. researchgate.net Comparative analysis of these closely related compounds reveals important SAR trends.

This compound, along with Ajugacumbins A, C, and D, has been noted for its insect growth inhibitory and antifeedant activities. biomedres.usnih.gov The primary structural differences between these compounds often lie in the presence, absence, or location of acetyl and other ester groups.

Table: Comparative Antifeedant Activity of Compounds from Ajuga nipponensis

| Compound | Antifeedant Activity Index (AFI) at 24h | Antifeedant Activity Index (AFI) at 48h |

|---|---|---|

| This compound | Moderate | Moderate |

| Luteolin | 85.03 | 76.53 |

| Stigmasterol | 84.87 | 64.93 |

| 20-hydroxyecdysone | 89.73 | 87.89 |

Data adapted from studies on Plutella xylostella. pakbs.org

The antifeedant activity of this compound has been demonstrated against insects like Helicoverpa armigera. nih.gov When compared to other constituents of Ajuga species, such as 20-hydroxyecdysone, its activity can be moderate, indicating that other structural classes also contribute significantly to the plant's defense mechanisms. pakbs.org

Differences between Ajugacumbin A and B, for example, often relate to the acylation pattern, which influences their lipophilicity and interaction with biological targets. The presence of specific ester groups, such as tigloyl, 2-methylbutanoyl, or isobutyryloxy at positions like C-12, is a common variable within the ajugarin and ajugamarin series, leading to a spectrum of biological potencies. csic.esresearchgate.net

Computational Modeling and In Silico Approaches to SAR

To better understand and predict the biological activities of this compound and other clerodane diterpenoids, computational methods have been increasingly employed. These in silico approaches provide valuable insights into the molecular properties that drive their potency and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) studies have been performed on clerodane diterpenoids to correlate their structural descriptors with cytotoxic and antitumoral activities. researchgate.net These models use a large number of calculated descriptors (e.g., electronic, steric, and hydrophobic parameters) to build mathematical equations that can predict the activity of new, untested compounds. researchgate.net Such studies have suggested that stereoelectronic factors are often more critical than hydrophobicity for antifeedant activity. conicet.gov.ar

Molecular Docking simulations have been used to predict the binding modes of neo-clerodane diterpenes with their protein targets. thieme-connect.com For example, docking studies identified peroxisome proliferator-activated receptor-γ (PPAR-γ) as a potential target for neo-clerodanes with anti-osteoporosis activity. thieme-connect.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site, guiding the design of more potent derivatives.

Pharmacokinetic Predictive Models , such as the BOILED-Egg model, have been used to evaluate the drug-likeness of clerodane diterpenoids, predicting properties like gastrointestinal absorption and brain entry based on lipophilicity and polarity. nih.gov Analysis of anti-inflammatory clerodane diterpenoids indicated that most derivatives might have good oral absorption. nih.gov

These computational tools, from QSAR to molecular dynamics, are integral to modern SAR studies, accelerating the discovery process and enabling the rational design of optimized analogues based on the complex structure of this compound. thieme-connect.comacs.orgacs.org

Chemical Synthesis and Semisynthesis of Ajugacumbin B and Its Derivatives for Research

Synthetic Approaches to Ajugacumbin B Core Structure

The total synthesis of this compound has not yet been reported in the scientific literature. However, the synthesis of the characteristic neo-clerodane core has been the subject of extensive research, providing a roadmap for the potential synthesis of this compound. The core structure is a decalin ring system with specific stereochemistry, which is a significant synthetic hurdle.

General strategies for the construction of the neo-clerodane skeleton often involve key reactions such as the Diels-Alder reaction to form the bicyclic decalin system. acs.orgthieme-connect.com For instance, a concise total synthesis of Salvinorin A, another neo-clerodane diterpene, utilized two highly diastereoselective intramolecular Diels-Alder reactions as the key transformations to build the core structure. acs.orgnih.govacs.org

Another common approach is the stereoselective construction of the decalin skeleton with its multiple contiguous stereogenic centers. researchgate.net This can be achieved through several methods:

Diastereoface-selective reactions on a rigid ring: This strategy takes advantage of the existing stereocenters in a precursor molecule to direct the stereochemical outcome of subsequent reactions. researchgate.net

Conformational preference of a rigid ring structure: The inherent conformational biases of a rigid cyclic system can be exploited to achieve the desired stereochemistry during a reaction. researchgate.net

Diastereoselective cyclization: The formation of one of the rings of the decalin system can be controlled to produce the desired stereoisomer. researchgate.net

A versatile intermediate for the synthesis of both trans- and cis-neo-clerodane diterpenoids has been achieved through asymmetric alkylation, highlighting a potential starting point for a convergent synthesis of compounds like this compound. rsc.org The development of a general approach to the cis-series of neo-clerodane compounds, which includes this compound, has been explored, demonstrating the feasibility of a unified synthetic strategy. thieme-connect.com

The synthesis of the butenolide moiety, a key feature of this compound, also requires specific synthetic methods. Recent advances in photochemical and bimetallic cascade reactions have provided efficient routes to similar γ-alkylidenebutenolide structures found in other natural products. rsc.org

Semisynthetic Modifications for SAR Exploration and Analog Discovery

Given the challenges of total synthesis, researchers have turned to semisynthesis to explore the structure-activity relationships (SAR) of this compound and to create novel analogs. These studies typically start with this compound isolated from natural sources, which is then chemically modified.

One notable study focused on the preparation of derivatives of Ajugacumbin A and this compound to investigate their insect antifeedant activity. jst.go.jp The reactions targeted the epoxy moiety of the ajugacumbin compounds. Specific modifications included reactions with halogen acids (HX, where X = Cl, Br, and I) and with Jones reagent (chromium trioxide in sulfuric acid). jst.go.jp These reactions aimed to introduce different substituents at the C-4 position to assess their impact on biological activity. jst.go.jp Such modifications are critical for understanding which functional groups are essential for the observed bioactivity and for designing more potent or selective analogs. researchgate.net

The exploration of SAR is a fundamental aspect of medicinal chemistry and drug discovery. researchgate.net By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key pharmacophoric elements. This knowledge can guide the design of future synthetic targets with improved properties.

Development of Synthetic Routes for Enhancing Research Availability

The primary source of this compound remains its extraction from plants of the genus Ajuga. researchgate.netepdf.pub While this method provides the natural product, it is often hampered by low yields and laborious purification processes, which limits the availability of the compound for extensive research. The development of efficient and scalable synthetic routes is therefore a high-priority objective.

A robust total synthesis would not only provide a reliable supply of this compound but also offer the flexibility to create a diverse range of analogs that are not accessible through semisynthesis. This would significantly accelerate SAR studies and the exploration of its full therapeutic potential. The complexity of the molecule, with its multiple stereocenters and functional groups, necessitates innovative and efficient synthetic strategies. acs.org

Future efforts in this area will likely focus on developing a convergent and stereocontrolled total synthesis. Such a route would ideally allow for the late-stage introduction of key functional groups, facilitating the rapid generation of a library of analogs for biological screening. Ultimately, a successful synthetic strategy will be instrumental in unlocking the full research potential of this compound and its derivatives.

Analytical Methodologies for Ajugacumbin B Quantification and Detection in Research Settings

Chromatographic Methods (e.g., HPLC-UV, HPLC-MS, GC-MS)

Chromatographic techniques are fundamental for the separation, identification, and quantification of Ajugacumbin B from complex mixtures such as plant extracts and biological samples. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of neo-clerodane diterpenoids. researchgate.net In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, causing polar compounds to elute earlier than non-polar compounds. The separation of this compound and related compounds is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation. nih.govthieme-connect.com

For instance, research on Ajuga nipponensis involved the use of semi-preparative HPLC to isolate various neo-clerodane diterpenes, including this compound (referred to as ajugamarin L2). researchgate.net The structures of these isolated compounds were then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net Similarly, studies on Ajuga decumbens have utilized silica (B1680970) gel column chromatography followed by preparative HPLC for the isolation of this compound. nih.gov

HPLC coupled with UV Detection (HPLC-UV)

HPLC with Ultraviolet (UV) detection is a widely used method for the quantification of compounds that possess a UV-absorbing chromophore. celerion.comresearchgate.net The butenolide ring in the structure of this compound allows for its detection by UV spectrophotometry. The selection of an appropriate wavelength is critical for sensitivity and selectivity. thermofisher.com For related compounds from Ajuga taiwanensis, detection has been performed at 203 nm and 230 nm. nih.govresearcher.life

HPLC coupled with Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC can be coupled with a mass spectrometer (HPLC-MS). celerion.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of this compound and other diterpenoids isolated from Ajuga species. nih.gova-z.lu Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns to enhance resolution and speed, coupled with tandem mass spectrometry (UPLC-MS/MS), provides a highly sensitive and specific method for the simultaneous quantification of multiple compounds in biological samples, such as mouse blood. researchgate.net Although a specific UPLC-MS/MS method for this compound has not been detailed in the available literature, methods developed for other diterpenoids from Ajuga plants demonstrate the applicability of this technique. researchgate.netjasco-global.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. nih.gov Given that this compound is a relatively large and complex molecule, it is not ideally suited for direct GC analysis without derivatization. While GC-MS is a powerful tool for identifying and quantifying volatile compounds, its application for this compound would likely require a derivatization step to increase its volatility and thermal stability. mdpi.com There is currently no published research detailing the use of GC-MS for the analysis of this compound.

Table 1: Example of HPLC Conditions for the Analysis of Neo-clerodane Diterpenoids from Ajuga Species

| Parameter | HPLC Conditions for Ajuga taiwanensis Extract nih.govresearcher.life | HPLC Conditions for Ajuga nipponensis Extract researchgate.net |

| Column | RP-18 end-capped (5 µm, 150 x 4.6 mm) | Not specified |

| Mobile Phase | A: 0.2% H₃PO₄ in H₂O, B: Methanol | Acetonitrile/Water gradient |

| Gradient | 70% A (5 min), 70-40% A (15 min), 40-20% A (10 min), 20% A (5 min) | 30:70 to 45:55 (30-35 min) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV at 203 nm and 230 nm | Not specified |

| Column Temp. | 40°C | 25°C |

Spectrophotometric Assays for In Vitro Studies

Spectrophotometric assays are valuable tools for assessing the biological activity of compounds like this compound in in vitro settings. These assays rely on measuring changes in light absorbance to quantify a biological or biochemical effect. mdpi.com

While direct spectrophotometric quantification of pure this compound is possible, these assays are more commonly used to evaluate its functional effects. For example, the anti-inflammatory properties of this compound could be investigated using an Enzyme-Linked Immunosorbent Assay (ELISA). An ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound, an ELISA could be used to measure the inhibition of pro-inflammatory cytokine production (e.g., IL-1β, IL-6, TNF-α) in cell cultures treated with the compound. nih.govresearcher.life The final step in an ELISA involves a spectrophotometric reading of the color change produced by an enzymatic reaction, which is proportional to the amount of the analyte.

Another potential application is in cytotoxicity assays. For instance, the MTT assay, which measures changes in color based on the metabolic activity of cells, is a spectrophotometric method used to assess the effect of a compound on cell viability. The cytotoxic activity of this compound against various cancer cell lines has been noted, and assays like the MTT assay would be suitable for quantifying this effect. a-z.lu

Table 2: Examples of Spectrophotometric Assays for In Vitro Studies

| Assay Type | Principle | Potential Application for this compound |

| ELISA | Measures the concentration of an analyte (e.g., cytokine) using an antibody-antigen reaction coupled with an enzymatic color change. | Quantifying the inhibition of pro-inflammatory cytokine secretion in immune cells to evaluate anti-inflammatory activity. nih.govresearcher.life |

| MTT Assay | Measures cellular metabolic activity as an indicator of cell viability. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized and the absorbance is measured. | Determining the cytotoxic effects of this compound on various cancer cell lines. a-z.lu |

| Tyrosinase Inhibition Assay | Measures the inhibition of the tyrosinase enzyme, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. mdpi.com | Assessing the potential of this compound as a tyrosinase inhibitor for applications in hyperpigmentation disorders. |

Development of Biomarker Assays (if applicable for preclinical research)

In preclinical research, biomarkers are used to indicate a biological state or condition and can be crucial for assessing the efficacy and safety of a test compound. waters.comnih.gov A biomarker can be a molecule, gene, or characteristic that can be measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. nih.gov

Currently, there is no specific information available on the development of biomarker assays for this compound. However, based on its known biological activities, several potential avenues for biomarker development in a preclinical setting can be proposed.

Given the reported anti-inflammatory and cytotoxic activities of this compound, preclinical studies could involve the development of assays to monitor relevant biomarkers. a-z.lu For its anti-inflammatory effects, this could include measuring levels of inflammatory cytokines (e.g., IL-2, TNF-α) in animal models. a-z.lu For its cytotoxic effects in cancer research, biomarkers of apoptosis (e.g., caspase-3 activity) or cell proliferation (e.g., Ki-67) could be monitored in tumor tissues from animal models treated with this compound. visualsonics.com

The process of developing and qualifying a biomarker assay is complex, involving analytical validation to ensure the assay is accurate, precise, and reproducible. nih.gov The translation of preclinical biomarkers to clinical settings is a significant challenge but is essential for drug development. bicycletherapeutics.com Future preclinical research on this compound would benefit from the identification and validation of specific biomarkers to better understand its mechanisms of action and to assess its therapeutic potential and safety profile.

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Novel Biological Targets and Signaling Pathways

While initial studies have pointed towards general anti-inflammatory and antifeedant activities, the precise molecular machinery through which Ajugacumbin B exerts its effects remains largely uncharacterized. researchgate.net Future research should prioritize the identification of its direct binding partners and the subsequent signaling cascades. Neo-clerodane diterpenoids, as a class, are known to interact with a variety of cellular pathways. mdpi.com A crucial step will be to determine if this compound modulates key inflammatory pathways such as NF-κB, or mitogen-activated protein kinase (MAPK) pathways like ERK/p38, which are common targets for anti-inflammatory compounds. researchgate.net Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and computational molecular docking could be employed to identify direct protein targets. Unraveling these mechanisms is fundamental to understanding its therapeutic potential and predicting possible off-target effects.

Investigation of In Vivo Efficacy in Disease Models (non-human, non-clinical)

Translating the in vitro activities of this compound into tangible therapeutic outcomes requires rigorous testing in preclinical, non-human disease models. Given that plants from the Ajuga genus have traditional uses against ailments like arthritis, malaria, and inflammatory conditions, these areas present logical starting points for in vivo investigation. researchgate.netsci-hub.se For instance, its anti-inflammatory potential could be assessed in rodent models of induced arthritis or inflammatory bowel disease. Furthermore, its reported antifeedant activity against insects like Helicoverpa armigera suggests a potential for neuroactivity that could be explored in models of neuroinflammation or neurodegenerative diseases. researchgate.netresearchgate.net Studies in Plasmodium berghei-infected mouse models, which have been used to validate the antiplasmodial activity of extracts from the Ajuga genus, could be adapted to specifically test the efficacy of isolated this compound. sci-hub.se Efficacy in these models would be determined by measuring relevant biomarkers, clinical scores, and histopathological changes.

| Potential Preclinical Model | Disease Area | Rationale Based on Genus/Compound Class | Key Outcome Measures |

| Collagen-Induced Arthritis (Mouse/Rat) | Rheumatoid Arthritis | Traditional use of Ajuga for joint pain; known anti-inflammatory activity of diterpenoids. mdpi.comsci-hub.se | Paw swelling, arthritis score, inflammatory cytokine levels (e.g., TNF-α, IL-6), histological joint analysis. |

| DSS-Induced Colitis (Mouse) | Inflammatory Bowel Disease | General anti-inflammatory properties. researchgate.net | Weight loss, stool consistency, colon length, myeloperoxidase (MPO) activity, histological damage score. |

| Plasmodium berghei Infection (Mouse) | Malaria | Documented antiplasmodial activity of Ajuga extracts. sci-hub.se | Parasitemia suppression, mean survival time. |

| LPS-Induced Neuroinflammation (Mouse) | Neuroinflammation | Potential neuroprotective effects noted in related neo-clerodane diterpenoids. nih.gov | Pro-inflammatory cytokine levels in brain tissue (e.g., IL-1β, TNF-α), microglial activation status. |

Discovery of New this compound Analogues with Enhanced Potency or Selectivity

The native structure of this compound serves as a scaffold for medicinal chemistry efforts aimed at creating analogues with improved pharmacological properties. The goal is to synthesize new molecules that exhibit greater potency against a specific target or higher selectivity, thereby reducing the potential for off-target effects. biorxiv.org The complex structure of neo-clerodane diterpenoids offers multiple sites for chemical modification. nih.gov Structure-activity relationship (SAR) studies will be essential to guide this process. For example, modifying the ester side chains or altering the stereochemistry of the decalin core could significantly impact biological activity. nih.gov Preliminary SAR studies on other neo-clerodanes have suggested that the furan (B31954) ring is crucial for certain activities, while the lactone moiety is important for others. nih.gov By systematically creating a library of this compound analogues and screening them, it may be possible to develop a lead compound with a more desirable preclinical profile. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. Transcriptomics (e.g., RNA-seq) can reveal on a global scale which genes are upregulated or downregulated following treatment, providing unbiased clues into the affected signaling pathways. frontiersin.org Metabolomics can simultaneously identify changes in the cellular metabolite profile, offering a direct readout of the functional consequences of altered gene expression. plos.org The joint analysis of transcriptomic and metabolomic data is a powerful approach to identify key metabolic pathways and functional genes that are modulated by the compound. plos.orgfrontiersin.org This integrated approach can help build comprehensive network models of the compound's mechanism of action, potentially identifying novel biomarkers of response and uncovering unexpected therapeutic applications. mdpi.com

Collaborative Research Avenues and Interdisciplinary Approaches

Maximizing the research output for a natural product like this compound necessitates a move beyond isolated efforts towards integrated, interdisciplinary collaborations. scilit.com A successful preclinical development pipeline would involve a synergistic effort among various specialists:

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and its natural analogues from Ajuga species.

Medicinal Chemists: To design and synthesize novel, more potent, and selective analogues based on SAR studies.

Molecular and Cellular Biologists: To perform in vitro assays, identify molecular targets, and delineate signaling pathways.

Pharmacologists: To design and execute in vivo studies in relevant animal models of disease.

Computational Biologists: To conduct molecular modeling, analyze omics data, and build predictive models of the compound's activity.

Such interdisciplinary collaborations are crucial for efficiently navigating the complex path from a promising natural compound to a potential preclinical candidate.

Q & A

Q. What are the primary methods for isolating and characterizing Ajugacumbin B from its natural source?

this compound is typically isolated from Ajuga decumbens using chromatographic techniques such as column chromatography, HPLC, or TLC. Structural elucidation relies on spectroscopic methods (NMR, MS) and comparison with literature data. For purity validation, researchers should report melting points, optical rotation, and chromatographic retention indices. Ensure reproducibility by cross-referencing spectral data with published standards and depositing raw data in supplementary materials .

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

Detailed experimental protocols must include solvent systems, temperature gradients, and purification steps. Characterization data (e.g., -NMR, -NMR, HRMS) should align with published values. For novel compounds, provide full spectral interpretations and purity assessments (e.g., ≥95% by HPLC). Reference previous studies on related diterpenoids to validate methodology .

Q. What are the best practices for designing in vitro bioactivity assays for this compound?

Use dose-response experiments with positive and negative controls to establish efficacy thresholds. For cytotoxicity assays, employ standardized cell lines (e.g., HeLa, MCF-7) and validate results via triplicate trials. Include IC values and statistical analyses (e.g., ANOVA). Address potential solvent interference by testing vehicle-only controls .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved?

Discrepancies may arise from differences in compound purity, assay conditions, or cell line specificity. Conduct comparative studies using identical protocols across labs. Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms. Publish raw data and analytical traces to facilitate peer validation .

Q. What methodologies are recommended for studying this compound’s structure-activity relationships (SAR)?

SAR analysis requires synthesizing analogs with modifications to functional groups (e.g., hydroxyl, acetyl). Use molecular docking to predict binding affinities to target proteins (e.g., kinases, receptors). Validate predictions with in vitro assays and correlate results with computational models. Cross-reference findings with natural analogs like Ajugacumbin E/F to identify critical pharmacophores .

Q. How can researchers integrate omics technologies to explore this compound’s mechanistic pathways?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Use pathway enrichment analysis (e.g., KEGG, GO) to map biological networks. Validate key targets via CRISPR/Cas9 knockout or siRNA silencing. Ensure data transparency by depositing omics datasets in public repositories .

Q. What strategies address ethical challenges in sharing this compound research data involving human subjects?

For clinical data, anonymize datasets to comply with GDPR or local regulations. Obtain informed consent specifying data-sharing intentions. Use controlled-access repositories (e.g., EGA, dbGaP) for sensitive health data. Include ethical approval statements and IRB protocols in publications .

Q. How should researchers approach contradictory findings in this compound’s toxicity profiles?

Compare toxicity assays across models (e.g., zebrafish vs. rodents) to assess species-specific effects. Perform histopathological analyses and biochemical marker assessments (e.g., ALT, AST). Use metabolomics to identify off-target effects. Publish negative results to avoid publication bias .

Methodological Guidance

What criteria define a robust research question for studying this compound?

Apply the FINER framework: Ensure questions are F easible (e.g., access to plant material), I nteresting (address knowledge gaps in diterpenoid pharmacology), N ovel (explore underexplored targets like autophagy modulation), E thical (comply with biodiversity laws), and R elevant (align with global health priorities like anticancer drug discovery) .

Q. How can systematic reviews optimize literature surveys on this compound?

Use databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND pharmacokinetics"). Screen studies for methodological rigor (e.g., sample size, controls). Extract data into tables comparing bioactivities, sources, and experimental conditions. Highlight inconsistencies and propose hypotheses for future validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.